molecular formula C19H27N3O2 B7691591 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide

Cat. No.: B7691591
M. Wt: 329.4 g/mol
InChI Key: IWZWKXPNVSQUCF-UHFFFAOYSA-N
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Description

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience. TBOA is a potent inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. This compound has been used to investigate the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide acts as a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. By inhibiting the reuptake of glutamate, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory activity in the brain.
Biochemical and Physiological Effects:
The increased excitatory activity in the brain caused by this compound can lead to a variety of biochemical and physiological effects. These effects include increased synaptic plasticity, altered gene expression, and changes in neuronal morphology. This compound has also been shown to alter the expression of various neurotransmitter receptors, including AMPA and NMDA receptors.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide in lab experiments is its potency and specificity as an EAAT1 inhibitor. This compound is highly effective at inhibiting EAAT1, which allows for precise control over glutamate levels in the brain. However, this compound has some limitations as well, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide and its role in neurological disorders. One area of interest is the development of new EAAT1 inhibitors that are more potent and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain, as well as its potential use in clinical settings.

Synthesis Methods

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the corresponding hydrazide. The hydrazide is then reacted with pivaloyl chloride to form this compound.

Scientific Research Applications

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide has been widely used in scientific research to investigate the role of glutamate in various neurological disorders. One of the primary applications of this compound is in the study of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been used to study the role of glutamate in stroke, where it has been shown to reduce the size of brain lesions in animal models.

Properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-12(20-17(23)19(5,6)7)16-21-15(22-24-16)13-8-10-14(11-9-13)18(2,3)4/h8-12H,1-7H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZWKXPNVSQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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